Cas no 13030-26-7 (2H-1-Benzopyran, 3,4-dihydro-2-methyl-)

2H-1-Benzopyran, 3,4-dihydro-2-methyl- 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran, 3,4-dihydro-2-methyl-
- 2-methyl-3,4-dihydro-2H-chromene
- SCHEMBL155647
- 2-Methylchromane
- CS-0283271
- 2-Methylchroman
- 2-methyl-3,4-dihydro-2H-1-benzopyran
- SCHEMBL17167266
- DTXSID40327546
- methylchroman
- DTXSID10871208
- EN300-80121
- NSC-665553
- 13030-26-7
- NSC665553
-
- インチ: InChI=1S/C10H12O/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5,8H,6-7H2,1H3
- InChIKey: KGALVPYTKQIBAA-UHFFFAOYSA-N
- ほほえんだ: CC1CCC2=CC=CC=C2O1
計算された属性
- せいみつぶんしりょう: 148.089
- どういたいしつりょう: 148.089
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
2H-1-Benzopyran, 3,4-dihydro-2-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-80121-10.0g |
2-methyl-3,4-dihydro-2H-1-benzopyran |
13030-26-7 | 10.0g |
$4667.0 | 2023-02-12 | ||
Enamine | EN300-80121-0.1g |
2-methyl-3,4-dihydro-2H-1-benzopyran |
13030-26-7 | 0.1g |
$956.0 | 2023-02-12 | ||
Enamine | EN300-80121-0.25g |
2-methyl-3,4-dihydro-2H-1-benzopyran |
13030-26-7 | 0.25g |
$999.0 | 2023-02-12 | ||
Enamine | EN300-80121-1.0g |
2-methyl-3,4-dihydro-2H-1-benzopyran |
13030-26-7 | 1.0g |
$1086.0 | 2023-02-12 | ||
Enamine | EN300-80121-2.5g |
2-methyl-3,4-dihydro-2H-1-benzopyran |
13030-26-7 | 2.5g |
$2127.0 | 2023-02-12 | ||
Enamine | EN300-80121-5.0g |
2-methyl-3,4-dihydro-2H-1-benzopyran |
13030-26-7 | 5.0g |
$3147.0 | 2023-02-12 | ||
Enamine | EN300-80121-0.05g |
2-methyl-3,4-dihydro-2H-1-benzopyran |
13030-26-7 | 0.05g |
$912.0 | 2023-02-12 | ||
Enamine | EN300-80121-0.5g |
2-methyl-3,4-dihydro-2H-1-benzopyran |
13030-26-7 | 0.5g |
$1043.0 | 2023-02-12 |
2H-1-Benzopyran, 3,4-dihydro-2-methyl- 関連文献
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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9. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
2H-1-Benzopyran, 3,4-dihydro-2-methyl-に関する追加情報
Recent Advances in the Study of 2H-1-Benzopyran, 3,4-dihydro-2-methyl- (CAS: 13030-26-7) in Chemical Biology and Pharmaceutical Research
The compound 2H-1-Benzopyran, 3,4-dihydro-2-methyl- (CAS: 13030-26-7) has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its benzopyran core structure, has been the subject of numerous studies aimed at exploring its biological activities, synthetic pathways, and therapeutic potential. Recent advancements in synthetic chemistry and molecular biology have enabled researchers to delve deeper into the mechanistic insights and applications of this compound, paving the way for novel drug discovery and development.
One of the key areas of interest is the compound's role as a scaffold for designing new bioactive molecules. Studies have demonstrated that modifications to the benzopyran core can lead to derivatives with enhanced pharmacological properties, such as improved bioavailability and target specificity. For instance, recent research published in the Journal of Medicinal Chemistry highlights the synthesis of novel derivatives of 2H-1-Benzopyran, 3,4-dihydro-2-methyl-, which exhibit potent anti-inflammatory and antioxidant activities. These findings underscore the compound's versatility and its potential as a lead structure for developing new therapeutic agents.
In addition to its pharmacological applications, 2H-1-Benzopyran, 3,4-dihydro-2-methyl- has also been investigated for its role in chemical biology. Researchers have utilized this compound as a probe to study enzyme mechanisms and protein-ligand interactions. A recent study in ACS Chemical Biology reported the use of this benzopyran derivative as a fluorescent probe for detecting reactive oxygen species (ROS) in live cells, providing valuable insights into cellular oxidative stress pathways. This application highlights the compound's utility beyond traditional drug discovery, offering tools for fundamental biological research.
The synthetic pathways for 2H-1-Benzopyran, 3,4-dihydro-2-methyl- have also seen significant improvements. Recent publications in Organic Letters describe innovative catalytic methods for the efficient and stereoselective synthesis of this compound and its derivatives. These advancements not only enhance the accessibility of the compound for research purposes but also reduce the environmental impact of its production, aligning with the principles of green chemistry. Such developments are critical for scaling up production and facilitating further biological and pharmacological studies.
Despite these promising advancements, challenges remain in fully harnessing the potential of 2H-1-Benzopyran, 3,4-dihydro-2-methyl-. Issues such as metabolic stability, toxicity, and off-target effects need to be addressed through rigorous preclinical studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and translate the findings into clinically relevant applications. Future research directions may include the development of targeted delivery systems and the exploration of combination therapies to maximize therapeutic efficacy.
In conclusion, the compound 2H-1-Benzopyran, 3,4-dihydro-2-methyl- (CAS: 13030-26-7) represents a promising area of research in chemical biology and pharmaceutical sciences. Its diverse applications, from drug discovery to chemical probes, underscore its importance in advancing both fundamental and applied research. Continued innovation in synthetic methodologies and a deeper understanding of its biological mechanisms will be crucial for unlocking its full potential in the years to come.
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